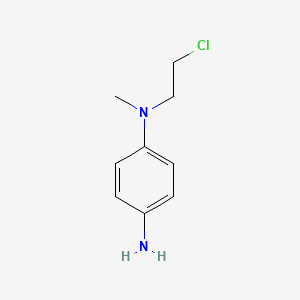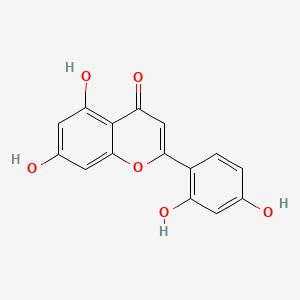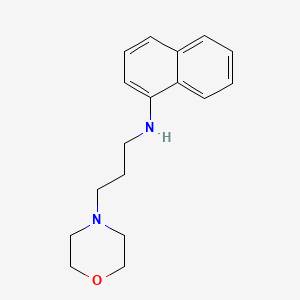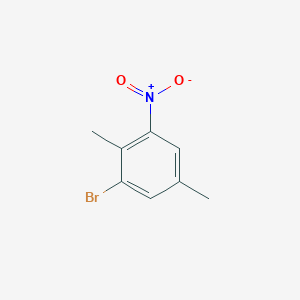
2-(9H-Carbazol-2-yl)propanoic acid
Vue d'ensemble
Description
2-(9H-Carbazol-2-yl)propanoic acid , also known as carprofen , is a nitrogen-containing aromatic heterocyclic compound. It belongs to the family of carbazole-based conducting polymers . Carbazole moieties exhibit intriguing properties, including a bridged biphenyl unit that provides a material with a lower bandgap, cost-effectiveness (as it is derived from 9H-carbazole), and the natural functionalizing ability of nitrogen atoms .
Synthesis Analysis
Carprofen can be synthesized through various methods. One approach involves the electropolymerization of carbazole moieties. Depending on the positions of electropolymerization, two different polymers are formed: poly(2,7-carbazole) and poly(3,6-carbazole) . These polymers differ in bandgap energies and conjugation lengths. Poly(2,7-carbazole) exhibits an extended conjugation length due to its lower bandgap energy and a structure resembling poly para phenylene (PPP) .
Molecular Structure Analysis
The molecular formula of carprofen is C15H11NO2Cl . Its structure consists of a carbazole core with a propionic acid side chain attached at the 2-position of the carbazole ring. The chlorine atom is also present at the 6-position of the carbazole ring .
Chemical Reactions Analysis
Carprofen can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow for functionalization and modification of its properties for specific applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Fluorescence and β-cyclodextrin Inclusion Properties
2-(9H-Carbazol-2-yl)propanoic acid and similar carbazole derivatives exhibit unique fluorescence behaviors, influenced by solvent effects and pH levels. These properties enhance their fluorescence intensities in certain conditions, with potential applications in fluorescence-based assays and sensors. Additionally, their interaction with β-cyclodextrin suggests applications in molecular recognition and encapsulation technologies (Lao et al., 2012).
2. Optical Properties in Photopolymerization
Carbazole-based compounds, including those with cyanoacetic acid groups, exhibit distinct optical properties. These properties are crucial for applications in photopolymerization processes, where they act as dyes or photosensitizers, influencing light absorption and electron transitions (Abro et al., 2017).
3. Electrochromic Applications
The electrochemical synthesis of poly(2-(9H-Carbazol-9-yl)acetic acid) films demonstrates potential in electrochromic devices. These films change color in response to electrical stimulation, indicating applications in smart windows, displays, and other electrochromic technologies (Elkhidr et al., 2021).
4. Bioinformatic Characterization for Brain Disorders
Carbazole derivatives show promise in treating neurodegenerative diseases, such as Alzheimer's. Their drug-like characteristics and potential binding to therapeutic targets, identified through bioinformatics, highlight their applicability in neuropsychiatric drug development (Avram et al., 2021).
5. Antimicrobial Agent Synthesis
Synthesizing 9H-carbazole derivatives leads to the development of potent antimicrobial agents. These compounds demonstrate efficacy against various microbial strains, suggesting their use in the development of new antimicrobial treatments (Salih et al., 2016).
6. Dye-Sensitized Solar Cells
Carbazole-based organic sensitizers, due to their electron-donor properties and strong absorption characteristics, are integral in the fabrication of efficient dye-sensitized solar cells. These applications leverage the photophysical properties of carbazole derivatives for renewable energy technologies (Lim et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(15(17)18)10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-9,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIVJPREZQHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-2-yl)propanoic acid | |
CAS RN |
52263-68-0 | |
| Record name | 2-(9H-Carbazol-2-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9H-CARBAZOL-2-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461G26691F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B3191090.png)



![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)




![ethyl 1H-benzo[g]indole-2-carboxylate](/img/structure/B3191164.png)


![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)